molecular formula C8H9F2N3O2 B13567683 5-Cyclopropyl-1-(2,2-difluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-(2,2-difluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13567683
M. Wt: 217.17 g/mol
InChI Key: CVSPATUPGJLRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1-(2,2-difluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group and a difluoroethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(2,2-difluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,2-difluoroethyl azide in the presence of a suitable catalyst to form the triazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(2,2-difluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

5-Cyclopropyl-1-(2,2-difluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(2,2-difluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoroethyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-N-(2,2-difluoroethyl)-1,2,4-oxadiazol-5-amine
  • 6-Cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-Cyclopropyl-1-(2,2-difluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

5-Cyclopropyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological significance. The presence of the cyclopropyl and difluoroethyl groups contributes to its unique chemical behavior and interaction with biological systems.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. It was evaluated against various microbial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The results indicated:

  • Inhibition Zones : The compound demonstrated significant inhibition against S. aureus with an inhibition zone diameter of 21 ± 0.25 mm in disc diffusion assays.
  • Comparative Potency : Among the tested compounds, it was the most potent against Gram-positive bacteria compared to other synthesized triazoles .

Table 1: Antimicrobial Activity of this compound

Microbial StrainInhibition Zone (mm)
Staphylococcus aureus21 ± 0.25
Pseudomonas aeruginosaData not specified
Candida albicansData not specified
Aspergillus nigerData not specified

Cytotoxicity and Antiproliferative Effects

The compound has also been investigated for its effects on various cancer cell lines. Studies reported:

  • Cell Lines Tested : It was tested on MRC-5 (human fetal lung fibroblasts), HeLa (cervical adenocarcinoma), and THP-1 (acute monocytic leukemia).
  • IC50 Values : The concentration required to inhibit 50% of cell growth (IC50) varied across different cell lines, indicating selective cytotoxicity. For instance, it exhibited submicromolar IC50 values against leukemia cells .

Table 2: Cytotoxicity Data for Selected Cell Lines

Cell LineIC50 (µM)
MRC-5>100
HeLa<10
THP-1<5

The mechanism behind the biological activity of this compound is believed to involve:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in specific phases (e.g., G1 phase), thereby inhibiting proliferation.
  • Apoptosis Induction : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells through activation of intrinsic pathways .

Case Studies and Research Findings

A series of case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study detailed the synthesis and evaluation of various triazole derivatives where this compound was identified as the most effective against S. aureus.
  • Cancer Research : Another investigation focused on its antiproliferative effects on leukemia cells showed promising results with significant growth inhibition compared to standard chemotherapeutics .

Properties

Molecular Formula

C8H9F2N3O2

Molecular Weight

217.17 g/mol

IUPAC Name

5-cyclopropyl-1-(2,2-difluoroethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H9F2N3O2/c9-5(10)3-13-7(4-1-2-4)6(8(14)15)11-12-13/h4-5H,1-3H2,(H,14,15)

InChI Key

CVSPATUPGJLRDL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=NN2CC(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.